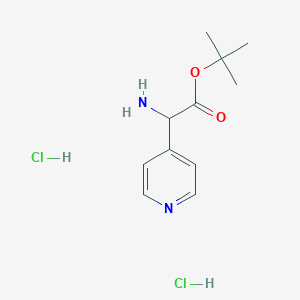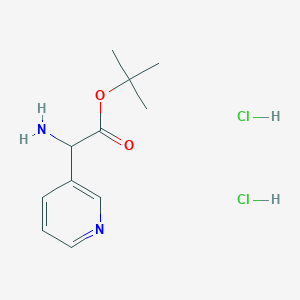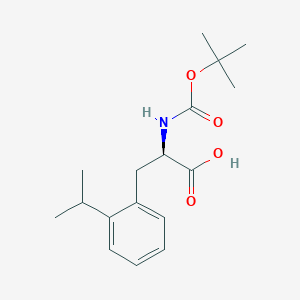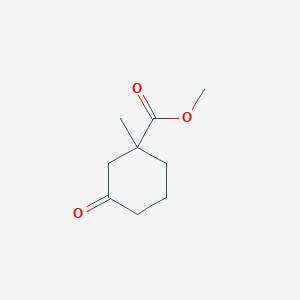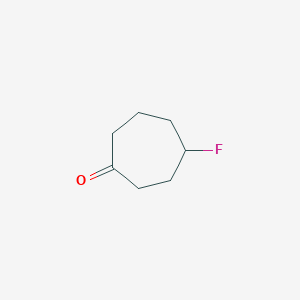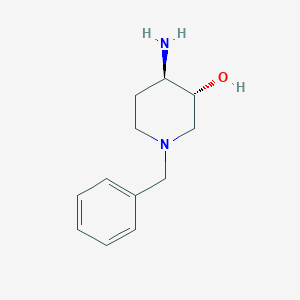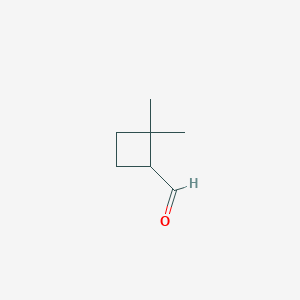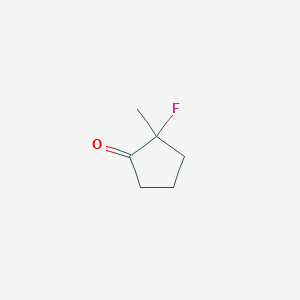
2-Fluoro-2-methylcyclopentanone
Overview
Description
2-Fluoro-2-methylcyclopentanone is a useful research compound. Its molecular formula is C6H9FO and its molecular weight is 116.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photolysis of Cyclopentanones : A study by Frey and Vinall (1970) on the photolysis of 2-methylcyclopentanone, a related compound to 2-Fluoro-2-methylcyclopentanone, demonstrates the production of various hydrocarbons and aldehydes, indicating its potential application in organic synthesis and photochemical studies (Frey & Vinall, 1970).
Synthesis of Highly Substituted 2-Cyclopentenones : Ichikawa et al. (2001) developed a method for synthesizing highly substituted 2-cyclopentenones, including derivatives of this compound. This indicates its use in the synthesis of complex organic molecules (Ichikawa et al., 2001).
Synthesis of Prostaglandin Analogues : Matsumura et al. (1996) presented synthetic routes for fluoro derivatives of prostaglandin from methylenecyclopentanone. This suggests the role of this compound derivatives in medicinal chemistry, particularly in prostaglandin synthesis (Matsumura et al., 1996).
Potential Anti-Viral Agents : Wachtmeister et al. (1999) synthesized carbocyclic guanosine analogues with fluoro substituents, indicating potential applications in antiviral drug development (Wachtmeister et al., 1999).
Molecular Spectroscopy : Alonso, López, and Villamañán (1987) studied the rotational spectrum of 2-methylcyclopentanone, suggesting applications in molecular spectroscopy and the study of molecular conformations (Alonso, López, & Villamañán, 1987).
Optical Properties for Fluorescent Probes : Park et al. (2015) synthesized indolizo[3,2-c]quinolines, demonstrating the potential of fluoro-substituted compounds as fluorescent probes in aqueous systems (Park et al., 2015).
Synthesis of Neplanocin Analogues : Kumamoto et al. (2011) demonstrated the synthesis of 5′-Fluoro-2′β-methyl analogues of neplanocin, contributing to the field of nucleoside analogue synthesis (Kumamoto et al., 2011).
Topical Anti-inflammatory Applications : Shapiro et al. (1987) studied the anti-inflammatory properties of 17-furoyl and -thenoyl esters of corticosteroids, indicating the potential therapeutic applications of fluoro-substituted compounds (Shapiro et al., 1987).
Properties
IUPAC Name |
2-fluoro-2-methylcyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO/c1-6(7)4-2-3-5(6)8/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFJWCAOPXMQOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



